3-Methylisoxazole-4-carbonyl chloride
Overview
Description
3-Methylisoxazole-4-carbonyl chloride is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylisoxazole-4-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-methylisoxazole-4-carboxylic acid with thionyl chloride. The reaction is typically carried out in an inert solvent such as methylene chloride under cooling conditions to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methylisoxazole-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form amides.
Addition Reactions: It can participate in cycloaddition reactions with dipolarophiles.
Common Reagents and Conditions
Thionyl Chloride: Used in the preparation of the compound from its carboxylic acid precursor.
Major Products Formed
Amides: Formed through substitution reactions with amines.
Isoxazole Derivatives: Formed through cycloaddition reactions.
Scientific Research Applications
3-Methylisoxazole-4-carbonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various bioactive molecules, including anti-inflammatory and antimicrobial agents.
Material Science: It serves as a building block for the synthesis of polymers and other advanced materials.
Biological Studies: It is employed in the development of molecular probes and imaging agents.
Mechanism of Action
The mechanism of action of 3-methylisoxazole-4-carbonyl chloride largely depends on its reactivity with other molecules. In medicinal chemistry, it acts as an acylating agent, modifying biological targets such as enzymes and receptors. The molecular targets and pathways involved vary depending on the specific application and the nature of the bioactive molecules synthesized from it .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethylisoxazole-4-carbonyl chloride
- 3-Methylisoxazole-5-carbonyl chloride
Uniqueness
3-Methylisoxazole-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials .
Properties
IUPAC Name |
3-methyl-1,2-oxazole-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c1-3-4(5(6)8)2-9-7-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABESPALKZKANIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543174 | |
Record name | 3-Methyl-1,2-oxazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62348-18-9 | |
Record name | 3-Methyl-1,2-oxazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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